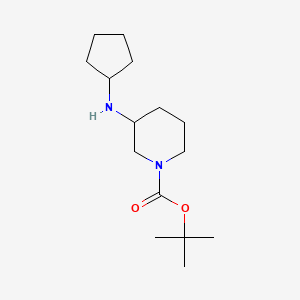

Tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-9-13(11-17)16-12-7-4-5-8-12/h12-13,16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQZVJMDTYZQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30723093 | |

| Record name | tert-Butyl 3-(cyclopentylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887586-16-5 | |

| Record name | tert-Butyl 3-(cyclopentylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes. The compound's ability to modulate biological activity is attributed to its structural features, which allow it to bind selectively to certain sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous piperidine derivatives, focusing on structural features, physicochemical properties, synthetic routes, and biological activities.

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Lipophilicity: The cyclopentylamino group in the target compound provides balanced lipophilicity, whereas benzylamino () and chlorobenzyl () substituents increase hydrophobicity. The hydroxyethyl group () reduces logP, enhancing aqueous solubility .

- Stereochemical Influence : The (3R)-configured nitropyrimidinyl derivative () demonstrates the importance of stereochemistry in binding affinity, as enantiomers may exhibit divergent biological activities .

- Electron Effects : Nitro () and tetrazolyl () groups introduce electron-withdrawing effects, altering reactivity and intermolecular interactions.

Biological Activity

Tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article delves into its synthesis, biological mechanisms, and relevant case studies highlighting its applications in research.

The synthesis of this compound typically involves coupling tert-butyl 4-aminopiperidine-1-carboxylate with cyclopentylamine. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in solvents like dichloromethane. The resulting compound features a piperidine core, which is significant for its biological activity.

Chemical Formula : C14H23N2O2

Molecular Weight : 251.35 g/mol

CAS Number : 812690-40-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and transcriptional control.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in cancer pathways, particularly CDK9, which is overexpressed in several malignancies.

- Receptor Modulation : this compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on CDK9 activity. For instance, studies have demonstrated that compounds with similar structures can reduce the proliferation of cancer cell lines such as MDA-MB-231.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | CDK9 |

| BPTES (control) | 0.8 | Glutaminase |

In Vivo Studies

In vivo experiments have shown that derivatives of this compound can effectively inhibit tumor growth in xenograft models. For example, a study found that administering a related piperidine derivative resulted in a significant decrease in tumor size in mice bearing human breast cancer xenografts.

Research Applications

This compound serves as a valuable scaffold in drug discovery, particularly for developing novel anticancer agents. Its unique cyclopentylamino group enhances binding affinity and selectivity towards target proteins compared to other piperidine derivatives.

Preparation Methods

Starting Materials and Reagents

- Piperidine derivatives substituted at the 3-position with alkoxycarbonylamino groups.

- Ditert-butyl dicarbonate (Boc2O) for carbamate protection.

- Bases such as metal hydroxides (LiOH, NaOH, KOH), metal alkoxides (NaOMe, t-BuOK), metal amides (NaNH2, LiNH2), or metal carbonates.

Reaction Conditions

- The reaction involves treating tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate with a base.

- Temperature range: 0 to 160 °C, preferably 50 to 120 °C.

- Reaction time: 15 minutes to 12 hours, optimally 30 minutes to 5 hours.

- The reaction progress is monitored by chromatographic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mechanism and Selectivity

- The base selectively removes the alkoxycarbonyl protecting group at the 3-position amino group while preserving the Boc group at the piperidine nitrogen (N-1).

- This selective deprotection yields tert-butyl 3-aminopiperidine-1-carboxylate in good yield.

Post-reaction Workup

- The reaction mixture is filtered if necessary.

- Typical workup includes acid-base extraction, washing, distillation, and crystallization to purify the product.

| Parameter | Details |

|---|---|

| Base | Metal hydroxides, alkoxides, amides |

| Temperature | 50–120 °C (preferred) |

| Reaction Time | 30 min – 5 hours (typical) |

| Monitoring Techniques | GC, HPLC |

| Yield | High, depending on conditions |

Introduction of the Cyclopentylamino Group

The cyclopentylamino substituent at the 3-position can be introduced via nucleophilic substitution or reductive amination strategies starting from the 3-aminopiperidine intermediate.

Nucleophilic Substitution Approach

- The 3-amino group on the piperidine ring is reacted with cyclopentylamine or its derivatives under conditions favoring substitution.

- Solvents such as ethanol or dimethyl sulfoxide (DMSO) are typically used.

- Reaction temperatures range from room temperature to reflux conditions.

- Bases like triethylamine may be added to facilitate the reaction.

Reductive Amination Approach

- The 3-position of piperidine can be functionalized with an aldehyde or ketone intermediate.

- Reaction with cyclopentylamine in the presence of a reducing agent (e.g., sodium borohydride) leads to the formation of the cyclopentylamino substituent.

- This method allows for high selectivity and yields.

Note: Specific literature detailing this exact substitution on tert-butyl 3-aminopiperidine-1-carboxylate is limited; however, analogous methods are well-documented in amine chemistry.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Piperidine + Boc2O (ditert-butyl dicarbonate) | tert-butyl piperidine-1-carboxylate | Boc protection at N-1 |

| 2 | tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate + base (NaOH, t-BuOK) | tert-butyl 3-aminopiperidine-1-carboxylate | Selective deprotection at 3-position |

| 3 | tert-butyl 3-aminopiperidine-1-carboxylate + cyclopentylamine (or derivative) + base/solvent | tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate | Nucleophilic substitution or reductive amination |

Analytical and Purification Techniques

- Reaction monitoring is performed using chromatographic techniques such as HPLC or GC.

- Purification typically involves crystallization or chromatographic separation.

- Structural confirmation is achieved by NMR spectroscopy and mass spectrometry.

Summary of Key Research Findings

- The use of ditert-butyl dicarbonate for Boc protection is well-established and provides stable protection for the piperidine nitrogen.

- Selective deprotection of alkoxycarbonyl groups at the 3-position is achievable with various bases, with reaction parameters optimized for yield and purity.

- Introduction of cyclopentylamino groups can be accomplished through nucleophilic substitution or reductive amination, although specific detailed protocols for this exact compound are sparse.

- Reaction conditions such as temperature, base type, and reaction time critically influence the yield and selectivity of the synthesis.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves:

- Step 1: Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions (e.g., NaHCO₃ in THF) to stabilize the amine during subsequent reactions .

- Step 2: Introduction of the cyclopentylamine group via nucleophilic substitution or reductive amination. For example, coupling with cyclopentylamine using EDCI/HOBt in DMF, followed by purification via column chromatography .

- Step 3: Final deprotection of the Boc group using TFA or HCl in dioxane, monitored by TLC or HPLC .

Critical Factors: - Temperature control (e.g., 0–25°C) minimizes side reactions like over-alkylation.

- Solvent choice (e.g., THF for solubility vs. DMF for reactivity) impacts reaction efficiency .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentylamine at C3, Boc group at N1). Key signals include tert-butyl protons at ~1.4 ppm and cyclopentyl protons as multiplet peaks .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C₁₅H₂₇N₂O₂: calculated 277.21 vs. observed 277.22) .

- HPLC Purity Analysis: Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity. Gradient elution (ACN/H₂O with 0.1% TFA) resolves impurities from byproducts .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential irritancy (acute toxicity Category 4 via inhalation/dermal routes) .

- Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Storage: Store at 2–8°C under nitrogen to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled, and what analytical methods validate enantiomeric purity?

Methodological Answer:

- Chiral Catalysts: Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control piperidine ring stereochemistry .

- Chiral HPLC: Employ columns like Chiralpak IA/IB with hexane/ethanol mobile phases to separate enantiomers. Retention time differences >2 min confirm high enantiomeric excess (ee >98%) .

- Circular Dichroism (CD): Compare CD spectra with known standards to assign absolute configuration .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Assay Standardization: Normalize protocols (e.g., cell line passage number, ATP concentration in kinase assays) to reduce variability .

- Metabolic Stability Testing: Use liver microsomes (human/rat) to assess compound half-life. Discrepancies may arise from differential CYP450 metabolism .

- Crystallography/Molecular Docking: Resolve target-binding modes (e.g., piperidine-cyclopentylamine moiety interacting with hydrophobic enzyme pockets) to explain potency differences .

Q. How can computational modeling guide the optimization of this compound for target selectivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to identify critical residues for binding. Modify substituents (e.g., cyclopentylamine bulkiness) to enhance fit .

- QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the piperidine ring may improve kinase inhibition .

- ADMET Prediction: Tools like SwissADME predict logP (<3) and PSA (<90 Ų) to balance permeability and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.